Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate
Overview
Description
Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family. It is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring.
Mechanism of Action
Target of Action
Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate is a chemical compound that has been studied for its potential biological activities
Mode of Action
It is known that pyrazolo[1,5-a]pyrimidines, which are structurally similar to this compound, can act as antimetabolites in purine biochemical reactions . This suggests that this compound may interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Given the potential antimetabolite activity of similar compounds, it is plausible that this compound could interfere with purine metabolism or other related biochemical pathways . The downstream effects of such interference would depend on the specific cellular context and the nature of the target molecules.
Result of Action
Similar compounds have been studied for their antitrypanosomal activity , suggesting that this compound may have potential effects on cellular processes related to this type of activity.
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate can be synthesized through several methods. One common approach involves the cyclocondensation reaction of substituted pyridines with ethyl propionate and N-aminopyridine sulfates .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclocondensation reactions under controlled conditions to ensure high yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives with altered electronic properties.
Substitution: Substitution reactions, such as halogenation or alkylation, can introduce different substituents on the pyrazole or pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized pyrazole compounds .
Scientific Research Applications
Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of advanced materials with unique photophysical properties.
Comparison with Similar Compounds
Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate can be compared with other similar compounds, such as pyrazolo[1,5-a]pyrimidines. While both classes of compounds share a fused ring system, pyrazolo[1,5-a]pyrimidines often exhibit different biological activities and chemical properties due to the presence of an additional nitrogen atom in the ring structure . Other similar compounds include pyrazolo[5,1-c]-1,2,4-triazines and pyrazolo[1,5-a]-1,3,5-triazines, which also demonstrate unique reactivity and applications .
Properties
IUPAC Name |
ethyl pyrazolo[1,5-a]pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)8-7-11-12-6-4-3-5-9(8)12/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHMFSBXNNIWCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=CN2N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383686 | |
Record name | ethyl pyrazolo[1,5-a]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16205-44-0 | |
Record name | ethyl pyrazolo[1,5-a]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different synthetic pathways for producing Ethyl pyrazolo[1,5-a]pyridine-3-carboxylates and how do substituents influence the reaction outcome?
A: Ethyl pyrazolo[1,5-a]pyridine-3-carboxylates can be synthesized through a 1,3-dipolar cycloaddition reaction between a 3-substituted pyridine N-imide and ethyl propiolate []. The reaction can yield two regioisomers: ethyl 4-substituted pyrazolo[1,5-a]pyridine-3-carboxylate and ethyl 6-substituted pyrazolo[1,5-a]pyridine-3-carboxylate. The predominant regioisomer formed is influenced by the nature of the 3-substituent on the pyridine N-imide. The research in [] delves into how electronic and steric factors of the substituent, as well as potential hydrogen bond formation, impact the regioselectivity of this reaction.
Q2: Apart from Ethyl pyrazolo[1,5-a]pyridine-3-carboxylates, what other heterocyclic compounds can be synthesized from pyridine N-imides and what factors influence the reaction pathway?
A: Besides pyrazolo[1,5-a]pyridines, pyridine N-imides can also yield isoxazole derivatives []. The specific reaction conditions, particularly the type of acyl group attached to the vinylaminide precursor, dictate the final product. For example, while bisethoxycarbonylvinylaminides lead to ethyl pyrazolo[1,5-a]pyridine-3-carboxylates upon heating in xylene, diacetylvinylaminides and acetyl(ethoxycarbonyl)vinylaminides undergo N-N bond cleavage to form isoxazoles when heated in benzene []. This difference highlights the importance of reaction conditions and starting material structure in determining the product outcome.
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